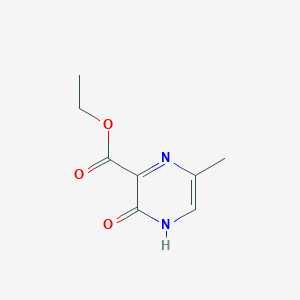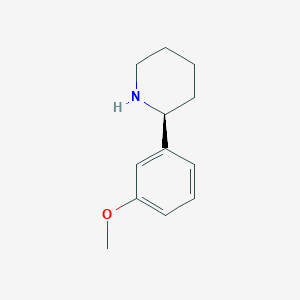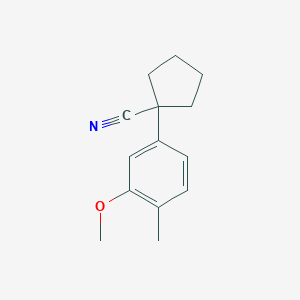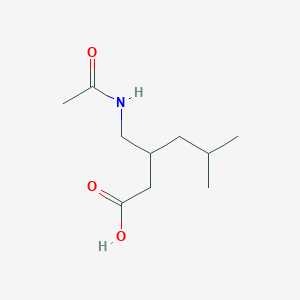
5,7-Dichlorobenzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichlorobenzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichlorobenzoxazole typically involves the condensation of 2-aminophenol with chlorinated aromatic aldehydes under acidic conditions. One common method includes the use of phosphorus pentachloride as a chlorinating agent . The reaction is carried out in an autoclave at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as mesoporous titania-alumina mixed oxide has been reported to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 5,7-Dichlorobenzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Dichlorobenzoxazole oxides.
Reduction: Dichlorobenzoxazole amines.
Substitution: Various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
5,7-Dichlorobenzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5,7-Dichlorobenzoxazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in microorganisms . The compound’s chlorine atoms play a crucial role in enhancing its binding affinity to these targets.
Comparaison Avec Des Composés Similaires
- 2-Chlorobenzoxazole
- 6-Chlorobenzoxazole
- 2,6-Dichlorobenzoxazole
Comparison: 5,7-Dichlorobenzoxazole is unique due to the specific positioning of chlorine atoms, which significantly influences its reactivity and biological activity. Compared to other chlorinated benzoxazoles, it exhibits distinct antimicrobial and anticancer properties .
Propriétés
Formule moléculaire |
C7H3Cl2NO |
|---|---|
Poids moléculaire |
188.01 g/mol |
Nom IUPAC |
5,7-dichloro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3Cl2NO/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H |
Clé InChI |
LMZHSPFHCFMDRS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1N=CO2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3AR,7aS)-tert-butyl hexahydro-3H-benzo[d][1,2,3]oxathiazole-3-carboxylate 2,2-dioxide](/img/structure/B11723354.png)





![1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11723379.png)

![4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride](/img/structure/B11723403.png)
![5-hydroxyspiro[chromene-2,4'-piperidin]-4-(3H)-one](/img/structure/B11723414.png)
![1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B11723415.png)
![N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide](/img/structure/B11723421.png)

